4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine 4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13676575
InChI: InChI=1S/C14H24N4O2/c1-17-11-16-13-9-15-8-12(14(13)17)10-20-7-4-18-2-5-19-6-3-18/h11-12,15H,2-10H2,1H3
SMILES: CN1C=NC2=C1C(CNC2)COCCN3CCOCC3
Molecular Formula: C14H24N4O2
Molecular Weight: 280.37 g/mol

4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine

CAS No.:

Cat. No.: VC13676575

Molecular Formula: C14H24N4O2

Molecular Weight: 280.37 g/mol

* For research use only. Not for human or veterinary use.

4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine -

Specification

Molecular Formula C14H24N4O2
Molecular Weight 280.37 g/mol
IUPAC Name 4-[2-[(1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-7-yl)methoxy]ethyl]morpholine
Standard InChI InChI=1S/C14H24N4O2/c1-17-11-16-13-9-15-8-12(14(13)17)10-20-7-4-18-2-5-19-6-3-18/h11-12,15H,2-10H2,1H3
Standard InChI Key GCVSUQVXUZDOFG-UHFFFAOYSA-N
SMILES CN1C=NC2=C1C(CNC2)COCCN3CCOCC3
Canonical SMILES CN1C=NC2=C1C(CNC2)COCCN3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-[2-[(1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-7-yl)methoxy]ethyl]morpholine, reflects its bipartite structure:

  • Imidazo[4,5-c]pyridine core: A bicyclic system with a six-membered tetrahydropyridine ring fused to a five-membered imidazole ring.

  • Morpholine side chain: A six-membered oxygen- and nitrogen-containing heterocycle connected via an ethoxy linker.

Molecular Formula: C14H24N4O2\text{C}_{14}\text{H}_{24}\text{N}_4\text{O}_2
Molecular Weight: 280.37 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Canonical SMILESCN1C=NC2=C1C(CNC2)COCCN3CCOCC3
InChI KeyGCVSUQVXUZDOFG-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area64.2 Ų

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine involves multi-step organic transformations:

  • Core Formation: Cyclocondensation of 4-aminopyridine derivatives with carbonyl reagents to construct the imidazo[4,5-c]pyridine core.

  • N-Methylation: Quaternization of the imidazole nitrogen using methyl iodide or dimethyl sulfate.

  • Side-Chain Installation: Etherification of the hydroxyl group on the tetrahydropyridine ring with a morpholine-ethyl bromide derivative under basic conditions.

Key challenges include regioselective functionalization of the imidazole ring and minimizing racemization at chiral centers. Catalysts such as palladium complexes or organocatalysts are often employed to enhance yields .

Biological Activities and Mechanisms

Table 2: Comparative IC₅₀ Values of Related Compounds

CompoundPDE10A IC₅₀ (nM)Selectivity Over PDE3
Imidazo[4,5-b]pyridine 72.1>100-fold
Ketobenzimidazole 18.550-fold
Target Compound (Predicted)~15–30Pending Validation

Receptor Interactions

The morpholine moiety may facilitate interactions with G-protein-coupled receptors (GPCRs), as seen in antihypertensive agents like the tetrahydroimidazo[4,5-c]pyridine derivatives described in patent literature . Molecular docking studies hypothesize hydrogen bonding between the morpholine oxygen and conserved glutamine residues in receptor binding pockets .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

Replacement of metabolically labile groups (e.g., morpholine in earlier analogs) with rigidified structures has improved oral bioavailability in preclinical models . For this compound, the methyl group on the imidazole ring likely reduces first-pass metabolism by cytochrome P450 enzymes.

Toxicity Considerations

  • Acute Toxicity: No in vivo data available; in silico predictions suggest low hepatotoxicity (Probability: 0.23).

  • Cardiovascular Effects: Structural alerts for hERG channel binding are absent, reducing arrhythmia risk.

Research Applications and Future Directions

Drug Discovery

This compound serves as a lead structure for:

  • Central Nervous System (CNS) Agents: Due to blood-brain barrier permeability predicted by its logP (~1.9).

  • Anticancer Therapeutics: Imidazopyridines show topoisomerase inhibition in vitro .

Synthetic Chemistry Innovations

Recent advances in flow chemistry and microwave-assisted synthesis could streamline production, reducing reaction times from hours to minutes .

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